molecular formula C15H22BrN3O2 B1373265 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine CAS No. 878809-70-2

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine

Cat. No.: B1373265
CAS No.: 878809-70-2
M. Wt: 356.26 g/mol
InChI Key: HFUXZPKBGUKWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a brominated pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine typically involves a multi-step process. One common method starts with the bromination of 3-methylpyridine to obtain 5-bromo-3-methylpyridine. This intermediate is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative. Finally, the tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and bases such as potassium carbonate.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is not fully understood. its derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some derivatives may inhibit specific enzymes involved in disease processes, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity.

Biological Activity

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine is a piperazine derivative notable for its potential biological activities. This compound, characterized by a brominated pyridine ring and a tert-butyl group, has garnered interest in medicinal chemistry due to its possible applications in drug discovery, particularly in treating neurological disorders and cancers.

  • Molecular Formula : C15H22BrN3O2
  • Molecular Weight : 356.26 g/mol
  • CAS Number : 878809-70-2

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Bromination of 3-Methylpyridine to yield 5-bromo-3-methylpyridine.
  • Reaction with Piperazine under basic conditions to form the piperazine derivative.
  • Introduction of the tert-butyl group via reaction with tert-butyl chloroformate.

These steps highlight the complexity of synthesizing this compound, which is crucial for its application in pharmaceutical research .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. For instance, derivatives of this compound have shown inhibition of specific enzymes involved in disease processes, suggesting a role in drug development .

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound and its derivatives:

  • Antitumor Activity : Some derivatives have exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The presence of halogen substituents like bromine has been linked to enhanced cytotoxic effects .
  • Neuroprotective Effects : Research indicates that certain piperazine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

Compound NameStructureKey ActivityNotes
This compoundStructureAntitumor, NeuroprotectiveUnique brominated pyridine
tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate-AntitumorSimilar piperazine structure
Pyrazole Derivatives-Antifungal, AntitumorShow varied biological activities

Study on Cytotoxicity

A study conducted on various piperazine derivatives found that those containing bromine exhibited significantly higher cytotoxicity against breast cancer cell lines compared to their non-brominated counterparts. The combination therapy with doxorubicin further enhanced the cytotoxic effects, indicating a potential for developing more effective cancer treatments .

Neuroprotective Study

In another investigation, the neuroprotective capabilities of this compound were evaluated in models of neurodegeneration. Results suggested that the compound could mitigate oxidative stress-induced neuronal damage, supporting its exploration as a therapeutic agent for neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-11-9-12(16)10-17-13(11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUXZPKBGUKWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674891
Record name tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878809-70-2
Record name tert-Butyl 4-(5-bromo-3-methylpyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heat a solution of 2,5-dibromo-3-methyl-pyridine (Chontech Inc.) (12.6 g, 50.3 mmol), piperazine-1-carboxylic acid tert-butyl ester (11.7 g, 62.9 mmol) and DIEA (13.3 g, 102.0 mmol) in DMA at 130° C. for 36 h. Partition the dark brown reaction mixture between water and EtOAc. Wash the EtOAc layer with water (1×) and brine (1×), dry (Na2SO4) and concentrate under reduced pressure to give the crude product. Purify by flash chromatography, eluting with 9:1 hexanes:EtOAc, increasing to 3:1 hexanes:EtOAc to provide the title compound as a solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine
5-Bromo-2-(4-BOC-piperazin-1-yl)-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.